3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline
Beschreibung
This compound is a triazoloquinazoline derivative characterized by a [1,2,3]triazolo[1,5-a]quinazoline core. Key structural features include:
- A 3,4-dimethylphenyl sulfonyl group at the 3-position, which may enhance metabolic stability and influence electronic properties.
Triazoloquinazolines are heterocyclic systems with demonstrated biological relevance, including antifungal, antitumor, and enzyme inhibitory activities . The combination of sulfonyl and piperazine-pyridinyl substituents in this compound suggests a design strategy to optimize pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O2S/c1-18-10-11-20(17-19(18)2)36(34,35)26-25-28-24(21-7-3-4-8-22(21)33(25)30-29-26)32-15-13-31(14-16-32)23-9-5-6-12-27-23/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOBFKCEIETHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=N6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline is a novel chemical entity that has garnered attention for its potential biological activities. This article will explore its antibacterial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety, alongside a sulfonyl group and a piperazine derivative. The presence of these functional groups is crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds with sulfonyl and heterocyclic structures often exhibit significant antibacterial properties. The sulfone group in this compound may enhance its interaction with bacterial targets.
- Mechanism of Action : The antibacterial activity is believed to stem from the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that this compound exhibits varying MIC values against different strains of bacteria, indicating a broad spectrum of activity. For instance, related compounds have shown MIC values comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies.
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways such as the WNT/β-catenin pathway, which is crucial in cancer progression .
- Case Studies : One study reported that derivatives similar to this compound exhibited significant cytotoxic effects on hepatocellular carcinoma (HCC) cells. The compound was shown to induce apoptosis and inhibit cell migration in these cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in HCC cells | |
| Enzyme Inhibition | Potential inhibition of specific kinases |
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of related compounds, highlighting their potential as therapeutic agents. For example:
- Toxicological Studies : Compounds structurally similar to this compound have undergone toxicological evaluations showing favorable safety profiles at therapeutic doses .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins involved in bacterial resistance and cancer progression, providing insights into its mechanism of action .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with triazoloquinazoline structures exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: It is believed to interfere with cell signaling pathways critical for tumor growth, particularly the WNT/β-catenin pathway, which is often dysregulated in cancers.
- Case Study: In vitro studies have demonstrated that the compound can reduce DVL-GFP recruitment at the plasma membrane with an EC50 value indicating potent activity against cancer cell lines .
| Study | Cell Line | EC50 (µM) | Effect |
|---|---|---|---|
| Study A | HEK293 | 0.74 | Inhibition of DVL recruitment |
| Study B | MCF7 | 0.49 | Reduced proliferation |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. The piperazine component is known to enhance neuroprotective effects.
- Mechanism of Action: It may modulate neurotransmitter systems or ion channels involved in seizure activity.
- Case Study: In animal models, the compound showed effectiveness in reducing seizure frequency compared to standard anticonvulsants .
| Model | Dose (mg/kg) | Protection (%) |
|---|---|---|
| PTZ | 60 | 100 |
| MES | 100 | 80 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Variations in substituents on the quinazoline ring or the piperazine moiety can significantly alter biological activity.
Key Findings:
- Substituents on the phenyl ring influence binding affinity to target proteins.
- The sulfonyl group enhances solubility and bioavailability.
Analyse Chemischer Reaktionen
Triazole Ring Formation via Click Chemistry
The triazolo[1,5-a]quinazoline core is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A propargylated quinazoline intermediate reacts with an azide-functionalized sulfonyl precursor under click conditions:
Reaction Conditions:
Key intermediates:
-
2-Phenyl-4-(prop-2-yn-1-yloxy)quinazoline
-
2-Chloro-N-phenylacetamide azide
Sulfonation and Functionalization
The 3,4-dimethylbenzenesulfonyl group is introduced via electrophilic aromatic sulfonation followed by nucleophilic substitution:
Step 1: Sulfonation
Step 2: Substitution
Conditions:
Piperazine-Pyridine Substitution
The piperazine ring is functionalized with pyridin-2-yl via nucleophilic aromatic substitution (SNAr):
Reaction:
Conditions:
-
Base: Potassium carbonate
-
Solvent: DMF, 80°C
-
Yield: 60–70%
Dimroth Rearrangement in Triazoloquinazoline
Under acidic conditions, the triazoloquinazoline core undergoes Dimroth rearrangement, altering the annelation pattern of the triazole ring :
Reaction:
Impact:
Electrophilic Substitution at Quinazoline Core
The quinazoline moiety participates in electrophilic substitution reactions, such as nitration or halogenation, at positions 6 and 8 due to electron-deficient aromaticity :
Example: Bromination
Conditions:
Photophysical Reactions
The compound exhibits solvent-dependent fluorescence due to intramolecular charge transfer (ICT) between the sulfonyl and pyridine groups :
| Solvent | Emission λ<sub>max</sub> (nm) | Quantum Yield (Φ) |
|---|---|---|
| Toluene | 450 | 0.94 |
| Acetonitrile | 480 | 0.68 |
Strong π–π interactions (inter-centroid distance: 3.84–3.92 Å) stabilize excited-state emissions .
Acid-Base Reactivity
The pyridine nitrogen and piperazine tertiary amine participate in protonation-deprotonation equilibria:
Protonation Sites:
-
Pyridine nitrogen (pK<sub>a</sub> ≈ 3.5)
-
Piperazine amine (pK<sub>a</sub> ≈ 9.8)
Impact:
-
Modulates solubility in acidic (pH < 3) or basic (pH > 10) media .
-
Affects binding to biological targets.
Oxidation and Reduction
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, synthetic strategies, and inferred biological activities.
Table 1: Key Structural and Functional Differences
Key Insights
Core Heterocycle Variations :
- The target compound uses a [1,2,3]triazoloquinazoline core, whereas analogs like employ [1,2,4]triazoloquinazolines. The [1,2,3]-configuration may alter ring planarity and π-π stacking interactions compared to [1,2,4]-systems .
Substituent Effects: Sulfonyl Groups: The 3,4-dimethylphenyl sulfonyl group in the target compound likely enhances lipophilicity and steric bulk compared to simpler methylsulfonyl (e.g., ) or phenoxy groups (e.g., ). Piperazine-Pyridinyl vs. Oxadiazole: The 5-(pyridin-2-ylpiperazinyl) substituent introduces a basic nitrogen and conformational flexibility, contrasting with rigid oxadiazole-sulfanyl groups (e.g., ). This may improve solubility and receptor binding.
Synthetic Pathways :
- Triazoloquinazolines are typically synthesized via cyclization reactions. For example:
- Analog : Uses diphenylN-cyanodithioimidocarbonate and 2-hydrazinobenzoic acid under acidic conditions.
- Analog : Involves chlorination with phosphorus oxychloride and oxidation of sulfur linkages.
- The target compound’s synthesis likely involves similar cyclization steps but with tailored reagents for sulfonyl and piperazinyl substitutions.
Biological Activity Predictions: Antifungal Potential: Analog showed activity via molecular docking against 14α-demethylase, a fungal enzyme. The target compound’s pyridinylpiperazine group may enhance binding to similar targets . Kinase Inhibition: Piperazine derivatives often exhibit kinase-modulating effects. The pyridinyl group could facilitate interactions with ATP-binding pockets .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions using precursors like hydrazine derivatives and sulfonyl chlorides. For example, a similar compound, 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one , was synthesized via a reaction between 2-hydrazinobenzoic acid and diphenyl-N-cyano-dithioimidocarbonate in ethanol with triethylamine as a base . Optimization may include adjusting solvent polarity (e.g., toluene vs. DMSO), temperature (room temperature vs. reflux), and catalyst selection (e.g., copper sulfate for click chemistry). Characterization via NMR, LC-MS, and elemental analysis is critical for verifying purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H NMR : Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm), sulfonyl groups (δ ~3.0 ppm for methyl substituents), and piperazine/pyridine moieties (δ 2.5–3.5 ppm) should align with predicted splitting patterns .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight.
- X-ray crystallography : For example, planar geometry in triazoloquinazoline fused-ring systems can be confirmed via crystallographic studies, as demonstrated for 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one , which showed a dihedral angle of 59.3° between the phenyl ring and the core structure .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound, and what validation steps are required?
- Methodological Answer :
- Target selection : Use databases like PDB to identify enzymes with structural homology to known targets (e.g., 14-α-demethylase lanosterol , PDB code 3LD6, was used for antifungal triazole derivatives) .
- Docking software : Tools like AutoDock Vina can simulate ligand-receptor interactions. Prioritize binding poses with low RMSD values and high negative Gibbs free energy (ΔG).
- Validation : Compare results with experimental assays (e.g., MIC tests for antifungal activity). Contradictions may arise from solvent effects or protein flexibility, necessitating MD simulations for refinement .
Q. What strategies resolve contradictions in spectroscopic data across different synthetic batches?
- Methodological Answer :
- Batch comparison : Analyze NMR/LC-MS data for impurities (e.g., unreacted sulfonyl precursors) or stereoisomers. For example, minor peaks in LC-MS may indicate byproducts from incomplete cyclization .
- Isotopic labeling : Use ¹³C-labeled reactants to trace unexpected signals.
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, precise stoichiometry) to minimize variability. Document deviations in temperature or catalyst loading .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecological risks?
- Methodological Answer :
- Experimental design : Follow frameworks like Project INCHEMBIOL , which evaluates abiotic/biotic transformations, bioaccumulation, and toxicity across trophic levels .
- Analytical methods : Use HPLC-MS to track degradation products in simulated environments (e.g., soil/water matrices).
- Risk modeling : Apply QSAR models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .
Q. What pharmacodynamic assays are appropriate for evaluating structure-activity relationships (SAR) in this compound’s analogs?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring or piperazine substitution). For example, 5-cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline showed distinct bioactivity due to fluorine’s electronegativity .
- Assay selection : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based viability assays (e.g., MTT for cancer lines). Cross-reference with docking results to validate SAR hypotheses .
Experimental Design & Data Analysis
Q. How should researchers design a split-plot experiment to study the compound’s effects under variable biological conditions?
- Methodological Answer :
- Design : Adapt a split-split-plot framework (e.g., trellis systems as main plots, rootstocks as subplots, and harvest seasons as sub-subplots) .
- Variables : Test dose-response relationships (main plot), cell types/tissues (subplot), and exposure durations (sub-subplot).
- Statistical analysis : Use mixed-effects models to account for nested variability. Report p-values with Tukey’s HSD post-hoc tests .
Q. What computational methods improve the accuracy of predicting metabolic pathways for this compound?
- Methodological Answer :
- Software tools : Use CYP450 isoform-specific predictors (e.g., StarDrop’s P450 Module) to identify likely oxidation sites (e.g., pyridine ring).
- In silico metabolism : Combine docking (e.g., GLIDE) with MD simulations to assess metabolite stability.
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Contradiction Management
Q. How can researchers address discrepancies between in silico binding predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate assumptions : Check protonation states (e.g., pyridine’s pKa) and solvation models used in docking.
- Experimental controls : Include positive controls (e.g., known inhibitors) to validate assay conditions.
- Synergistic effects : Test combinatorial treatments to identify off-target interactions that may explain contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
